

# 3-nitro-1H-indole chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-nitro-1H-indole

Cat. No.: B1337540

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An In-Depth Technical Guide to **3-nitro-1H-indole**: Structure, Properties, and Applications

## Introduction

Indole and its derivatives represent a cornerstone in medicinal chemistry and organic synthesis, forming the structural basis for numerous biologically active compounds.<sup>[1][2][3]</sup> Among these, **3-nitro-1H-indole** stands out as a pivotal synthetic intermediate. The presence of a strongly electron-withdrawing nitro group at the C3 position dramatically alters the electron density of the indole ring, transforming its classical nucleophilic character into a pronounced electrophilic reactivity at the C2-C3 double bond.<sup>[4][5]</sup> This unique electronic profile opens up a diverse range of chemical transformations, making it a valuable building block for the synthesis of complex heterocyclic systems and functionalized indolines.<sup>[4]</sup>

This technical guide provides a comprehensive overview of **3-nitro-1H-indole**, detailing its chemical structure, physicochemical properties, synthesis methodologies, and characteristic reactivity. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their work.

## Chemical Structure and Identity

**3-nitro-1H-indole** is an aromatic heterocyclic organic compound consisting of a bicyclic structure, where a benzene ring is fused to a pyrrole ring, with a nitro group ( $\text{NO}_2$ ) substituted at position 3.<sup>[6]</sup>

Caption: Chemical Structure of **3-nitro-1H-indole**.

The key chemical identifiers for **3-nitro-1H-indole** are summarized in the table below.

Identifier	Value	Reference
IUPAC Name	3-nitro-1H-indole	<a href="#">[7]</a> <a href="#">[8]</a>
CAS Number	4770-03-0	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Molecular Formula	C <sub>8</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub>	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[10]</a>
Molecular Weight	162.15 g/mol	<a href="#">[7]</a> <a href="#">[9]</a>
InChI Key	LSMXNZJFLGIPMS-UHFFFAOYSA-N	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[10]</a>
SMILES	C1=CC=C2C(=C1)C(=CN2)--INVALID-LINK--[O-]	<a href="#">[7]</a>

## Physicochemical and Spectroscopic Properties

The properties of **3-nitro-1H-indole** are tabulated below. Spectroscopic data is limited for the parent compound, but data from key derivatives provide insight into expected spectral characteristics.

Table 2: Physicochemical Properties

Property	Value	Reference
Physical Form	Solid	<a href="#">[8]</a>

| Storage | Sealed in dry, 2-8°C |[\[8\]](#)[\[9\]](#) |

Table 3: Spectroscopic Data of **3-nitro-1H-indole** Derivatives

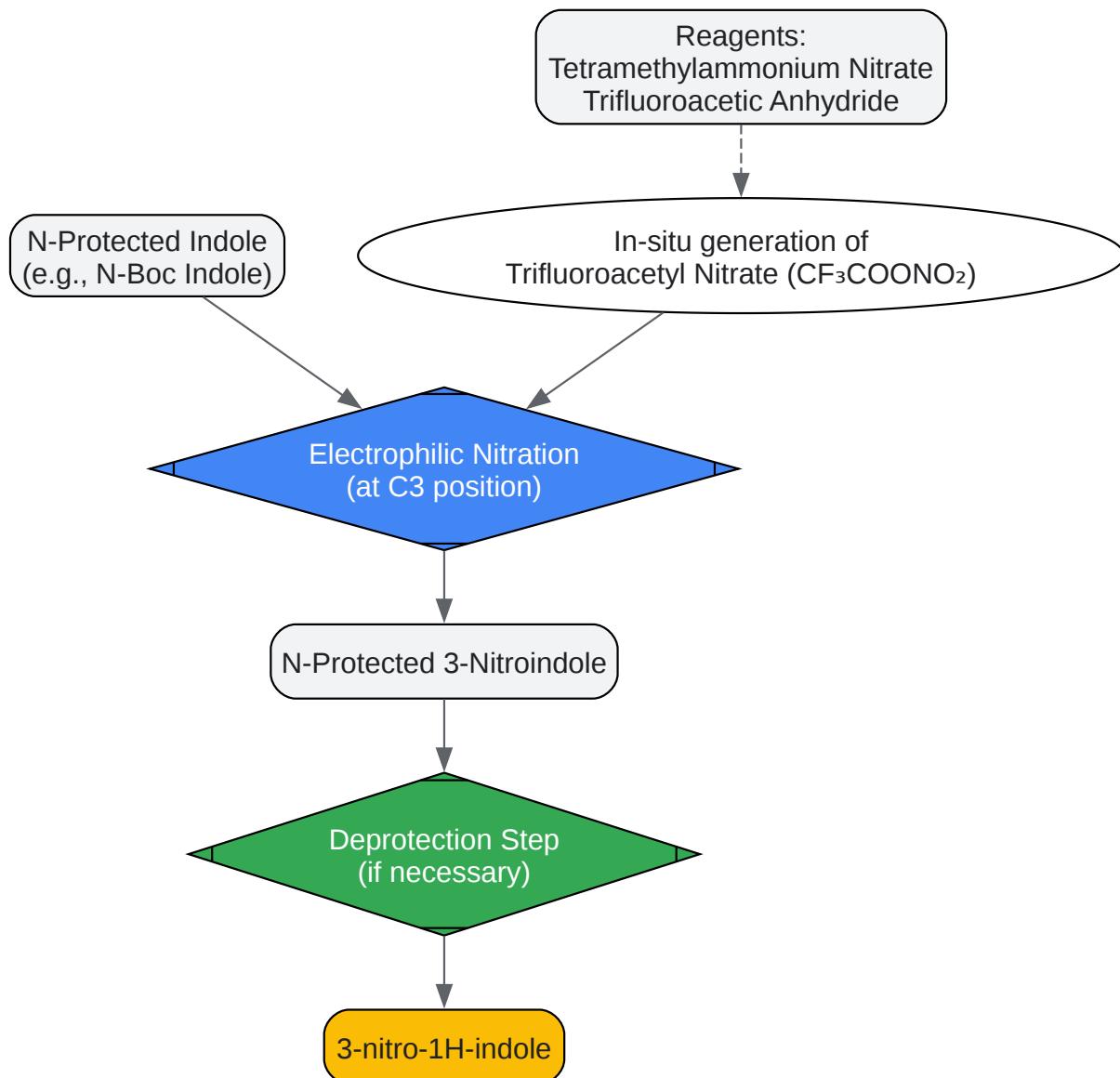
Technique	Derivative	Observed Signals	Reference
<sup>13</sup> C-NMR	<b>3-Nitro-1-tosyl-1H-indole</b>	<b>The nitro-substituted carbon (C3) shows a distinct signal near 147 ppm.</b>	<a href="#">[6]</a>
<sup>1</sup> H-NMR	3-Nitro-1H-indole-2-carboxylic acid ethyl ester	$\delta = 13.39$ (s, 1H), 8.06(d, $J=7.0$ Hz, 1H), 7.62 (d, $J=8.2$ Hz, 1H), 7.46 (m, 2H), 4.47 (q, $J=6.8$ Hz, 2H), 1.36 (t, $J=6.8$ Hz, 3H)	<a href="#">[11]</a>
IR (KBr)	3-Nitro-1H-indole-2-carboxylic acid ethyl ester	3283, 1683, 1513, 1367, 1260 $\text{cm}^{-1}$	<a href="#">[11]</a>

| MS (ESI) | **3-Nitro-1H-indole-2-carboxylic acid ethyl ester** | m/z (%) = 235 (100) [MH]<sup>+</sup> | [\[11\]](#) |

## Synthesis Methodologies

The synthesis of 3-nitroindoles has evolved from harsh, acidic conditions to more efficient and greener protocols.

- Classical Methods: Traditional nitration involves strong acids like nitric acid, which often suffer from low yields, poor regioselectivity, potential safety hazards, and limited functional group compatibility.[\[1\]](#)[\[12\]](#)
- Modern Non-Acidic Methods: A significant advancement is the development of non-acidic and metal-free conditions.[\[1\]](#)[\[13\]](#) This approach utilizes the in-situ generation of an electrophilic nitrating agent, trifluoroacetyl nitrate ( $\text{CF}_3\text{COONO}_2$ ), from the reaction of an ammonium nitrate salt with trifluoroacetic anhydride.[\[1\]](#)[\[12\]](#) This method offers higher yields and broader substrate scope.[\[6\]](#)



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Caption: Workflow for non-acidic synthesis of **3-nitro-1H-indole**.

## Experimental Protocol: Synthesis of **tert-butyl 3-nitro-1H-indole-1-carboxylate**

This protocol is adapted from a reported non-acidic, metal-free method.[1][12]

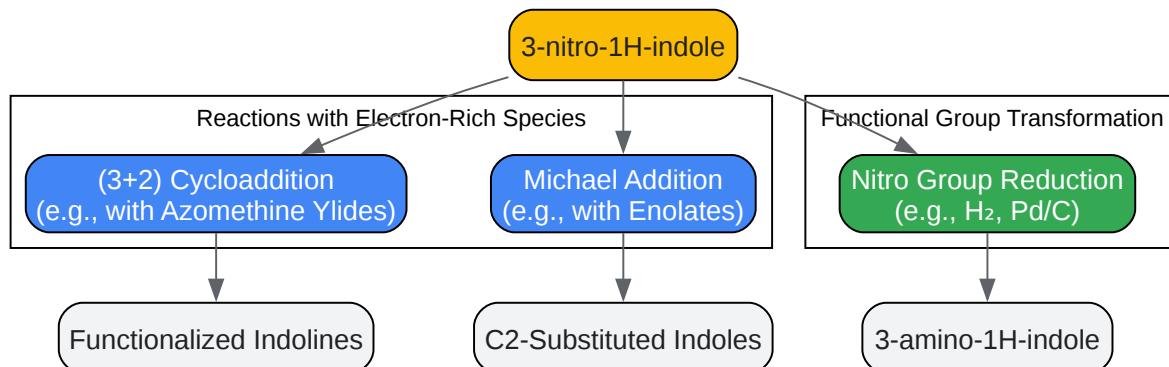
- Reaction Setup: To a solution of tert-butyl 1H-indole-1-carboxylate (1a) in a suitable solvent, add tetramethylammonium nitrate.
- Addition of Reagent: Cool the mixture and slowly add trifluoroacetic anhydride.
- Reaction Conditions: Allow the reaction to proceed at sub-room temperature until completion, monitored by Thin Layer Chromatography (TLC).
- Workup and Purification: Upon completion, quench the reaction mixture. Extract the product using an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
- Isolation: Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield tert-butyl **3-nitro-1H-indole-1-carboxylate** (2a). A subsequent deprotection step can yield the parent **3-nitro-1H-indole**.[1]

## Chemical Reactivity and Derivatization

The electron-withdrawing nitro group renders the C2=C3 double bond of the indole core electron-deficient. This inverted reactivity is the basis for its utility in synthesis. 3-nitroindole derivatives readily react with various electron-rich species.[4][5]

Key reactions include:

- Cycloadditions: The C2=C3 bond acts as a dienophile or dipolarophile in (3+2) and other cycloaddition reactions.[4]
- Michael Additions: It serves as an excellent Michael acceptor for soft nucleophiles.[4]
- Reduction: The nitro group can be selectively reduced to an amino group, yielding 3-aminoindoles, which are versatile intermediates for further functionalization.[6]



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Caption: Reactivity profile of the **3-nitro-1H-indole** core.

## Experimental Protocol: Reduction of 3-Nitro-1-tosyl-1H-indole

This protocol describes the reduction of a protected 3-nitroindole to the corresponding amine. [6]

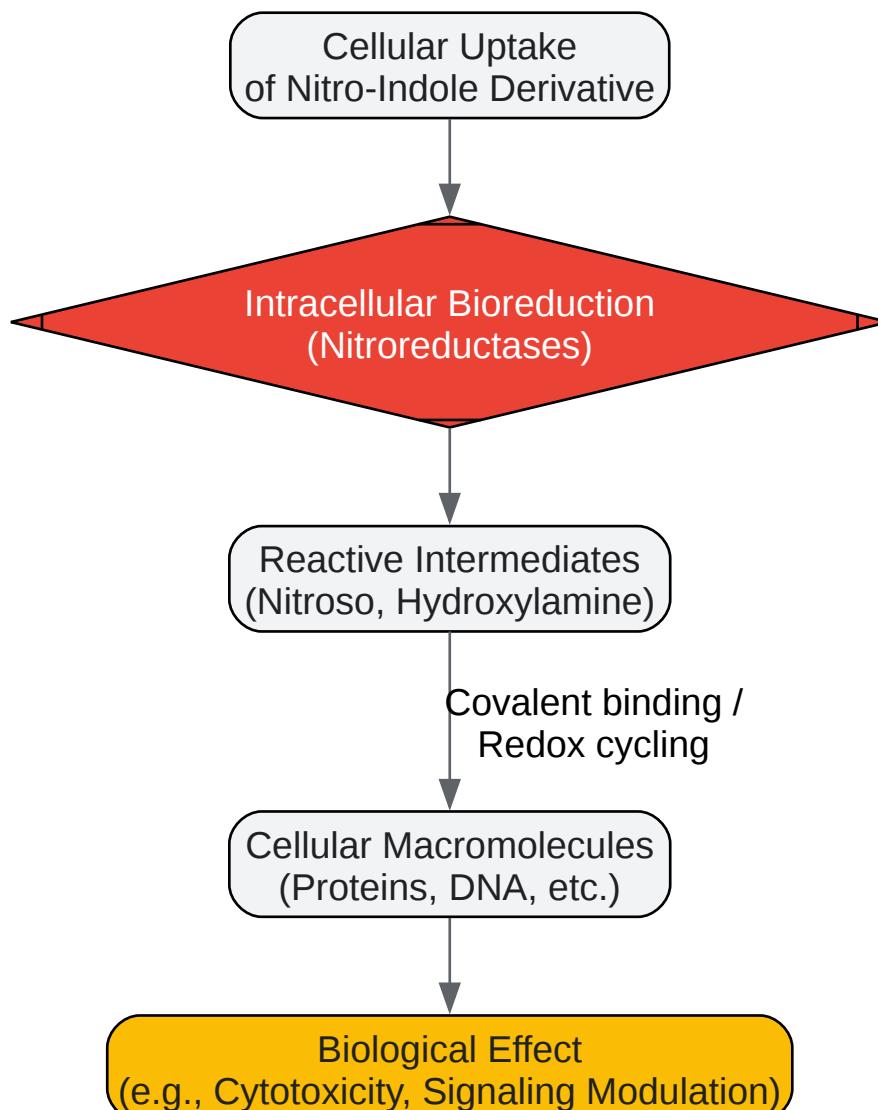
- Reaction Setup: Dissolve 3-Nitro-1-tosyl-1H-indole in a suitable solvent such as ethanol (EtOH) or methanol (MeOH) in a flask suitable for hydrogenation.
- Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, typically 5-10 mol%).
- Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., 1 atm H<sub>2</sub> from a balloon or a Parr hydrogenator) or use a transfer hydrogenation agent like ammonium formate (NH<sub>4</sub>HCO<sub>2</sub>).
- Reaction Conditions: Stir the reaction at room temperature (for H<sub>2</sub>) or elevated temperature (e.g., 60°C for transfer hydrogenation) until the starting material is consumed (monitored by TLC).

- **Workup and Isolation:** Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash with the solvent. Concentrate the filtrate under reduced pressure to obtain 3-amino-1-tosyl-1H-indole.

## Biological Significance and Applications

While **3-nitro-1H-indole** itself is primarily a synthetic intermediate, its derivatives are of significant interest in drug discovery. The indole scaffold is a "privileged structure" found in many pharmacologically active molecules.[\[2\]](#)[\[4\]](#)

The nitro group can play a direct role in the mechanism of action. It is known that the nitroaromatic group can undergo bioreduction within cells to form reactive nitroso and hydroxylamine intermediates.[\[6\]](#) These reactive species can then interact with various cellular macromolecules, such as proteins and nucleic acids, leading to biological effects. Furthermore, the introduction of a nitro group can modulate a compound's lipophilicity and electronic properties, which can enhance cellular uptake and target binding.[\[6\]](#)



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Caption: Potential mechanism of bioactivity for nitro-indole compounds.

## Safety and Handling

According to available safety information, **3-nitro-1H-indole** should be handled with care.

- Pictogram: GHS07 (Exclamation mark)[8]
- Signal Word: Warning[8]

- Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction) [8]
- Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection)[8]

Standard laboratory safety practices, including the use of personal protective equipment (PPE), should be followed when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

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- To cite this document: BenchChem. [3-nitro-1H-indole chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1337540#3-nitro-1h-indole-chemical-structure-and-properties\]](https://www.benchchem.com/product/b1337540#3-nitro-1h-indole-chemical-structure-and-properties)

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